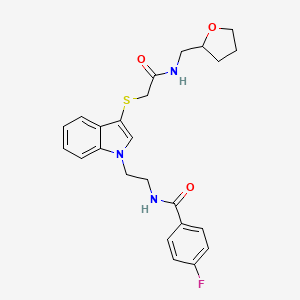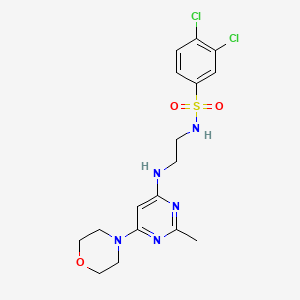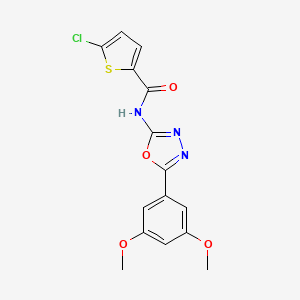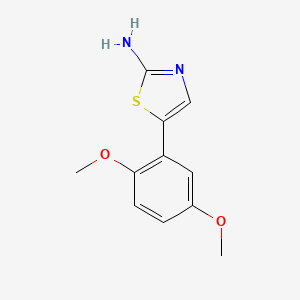
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of pyrrolidinylphenylamides. It is commonly referred to as F-Phenibut or Fluorophenibut. This compound has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on synthesizing and characterizing novel compounds with potential biological activities. For example, studies have explored the synthesis of various derivatives with fluorine substituents, aiming to investigate their structural and electronic properties through methods like NMR, IR, and mass spectrometry. These efforts lay the groundwork for understanding the compound's reactivity and potential as a scaffold in drug discovery (Manolov, Ivanov, & Bojilov, 2021).
Anticancer Applications
Compounds structurally related to "3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" have been studied for their anticancer potential. For instance, novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity against various cancer cell lines, including leukemia, glioblastoma, and carcinomas of the colon, breast, and lung. The selectivity of these compounds for cancer cells over normal cells suggests their promise as anticancer agents, inviting further investigation into their mechanisms of action, such as DNA interaction and induced genetic instability (Ivasechko et al., 2022).
Antimicrobial Activity
Research on fluorinated compounds has also extended to antimicrobial activity. Fluorinated benzothiazolo imidazole compounds, for example, have shown promising results against various microbial strains. Such studies highlight the potential of fluorine-containing molecules in developing new antimicrobial agents, with specific compounds demonstrating significant activity against bacterial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Fluorescence and Sensing Applications
The fluorescence properties of heterocyclic compounds, particularly those containing fluorophenyl groups, have been explored for potential applications in sensing and imaging. For example, studies have developed fluorescent probes based on structurally similar compounds for selective detection and discrimination tasks, leveraging the unique electronic properties conferred by the fluorophenyl and thiazolyl groups. Such compounds exhibit promising characteristics for environmental and biological sensing applications, including high sensitivity, selectivity, and tunable fluorescence (Wang, Han, Jia, Zhou, & Deng, 2012).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)


![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)
![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)